molecular formula C12H15F3O2 B6219465 2-(3,5,7-trifluoroadamantan-1-yl)acetic acid CAS No. 2237221-72-4

2-(3,5,7-trifluoroadamantan-1-yl)acetic acid

Cat. No. B6219465
CAS RN: 2237221-72-4
M. Wt: 248.2
InChI Key:
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Description

2-(3,5,7-trifluoroadamantan-1-yl)acetic acid, also known as TFAA, is a trifluorinated adamantane derivative that is used in a variety of scientific research applications. It is widely used in organic synthesis due to its unique properties, such as its ability to form strong carbon-carbon bonds and its low reactivity. TFAA has become an important reagent in organic synthesis and has been used in a variety of laboratory experiments.

Scientific Research Applications

2-(3,5,7-trifluoroadamantan-1-yl)acetic acid has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds, the study of enzyme kinetics and the study of enzyme inhibition. It has also been used in the synthesis of polymers and the preparation of metal complexes.

Mechanism of Action

2-(3,5,7-trifluoroadamantan-1-yl)acetic acid acts as an inhibitor of enzymes, specifically those that are involved in the breakdown of proteins. It works by preventing the enzyme from binding to its substrate, thus preventing the breakdown of the protein.
Biochemical and Physiological Effects
2-(3,5,7-trifluoroadamantan-1-yl)acetic acid has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of enzymes involved in the breakdown of proteins, as well as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-(3,5,7-trifluoroadamantan-1-yl)acetic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a low reactivity and is relatively stable. It can also be used in a variety of different experiments, including the synthesis of pharmaceuticals and the study of enzyme kinetics and inhibition. However, it is important to note that 2-(3,5,7-trifluoroadamantan-1-yl)acetic acid is a toxic compound and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 2-(3,5,7-trifluoroadamantan-1-yl)acetic acid. These include the further study of its biochemical and physiological effects, the development of new synthesis methods and the exploration of its potential applications in the pharmaceutical industry. Additionally, further research could be conducted on its potential uses in the synthesis of polymers and metal complexes. Other potential future directions could include the exploration of its potential use in the treatment of diseases and the development of new methods for its synthesis.

Synthesis Methods

2-(3,5,7-trifluoroadamantan-1-yl)acetic acid can be synthesized through a variety of methods, including the use of anhydrous acetic acid and trifluoroacetic anhydride. The reaction takes place in a reaction vessel with a temperature of approximately 100°C and a pressure of approximately 5 atm. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is isolated by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,5,7-trifluoroadamantan-1-yl)acetic acid involves the introduction of a carboxylic acid group onto a trifluoroadamantane derivative.", "Starting Materials": [ "3,5,7-trifluoroadamantane", "Bromoacetic acid", "Sodium hydroxide", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "3,5,7-trifluoroadamantane is reacted with bromoacetic acid in the presence of sodium hydroxide in diethyl ether to form 2-(3,5,7-trifluoroadamantan-1-yl)acetic acid.", "The reaction mixture is then washed with hydrochloric acid, followed by sodium bicarbonate, and finally with water to remove any impurities.", "The product is then isolated by evaporating the solvent and recrystallizing the solid from a suitable solvent." ] }

CAS RN

2237221-72-4

Molecular Formula

C12H15F3O2

Molecular Weight

248.2

Purity

95

Origin of Product

United States

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